Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate is a compound that features an imidazole ring, a hydroxy group, and an ester functional group. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate typically involves the formation of the imidazole ring followed by esterification. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)butanoate
- Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)pentanoate
- Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)hexanoate
Uniqueness
Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring enhances its potential for coordination with metal ions, while the hydroxy and ester groups provide additional sites for chemical modification and interaction.
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(1-methylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)4-8(12)7-5-11(2)6-10-7/h5-6,8,12H,3-4H2,1-2H3 |
InChI Key |
PNGJQQQUXNTMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN(C=N1)C)O |
Origin of Product |
United States |
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